molecular formula C26H20I2N2O4 B11684668 (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11684668
M. Wt: 678.3 g/mol
InChI Key: GPCXCCHFRVTSFJ-RGVLZGJSSA-N
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Description

(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, diiodobenzylidene moiety, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the diiodobenzylidene moiety: This step involves the iodination of a benzylidene precursor using iodine and a suitable oxidizing agent.

    Construction of the pyrimidine trione core: This is usually done through a cyclization reaction involving a diketone and an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the diiodobenzylidene moiety, potentially leading to the formation of mono- or deiodinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Mono- or deiodinated products.

    Substitution: Functionalized derivatives with various substituents replacing the iodine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The benzyloxy and diiodobenzylidene groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The pyrimidine trione core could play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20I2N2O4

Molecular Weight

678.3 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20I2N2O4/c1-15-8-16(2)10-19(9-15)30-25(32)20(24(31)29-26(30)33)11-18-12-21(27)23(22(28)13-18)34-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,29,31,33)/b20-11+

InChI Key

GPCXCCHFRVTSFJ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C(=O)NC2=O)C

Origin of Product

United States

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